molecular formula C13H23NO3 B14219287 6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester CAS No. 651713-24-5

6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester

Cat. No.: B14219287
CAS No.: 651713-24-5
M. Wt: 241.33 g/mol
InChI Key: CNKJWSAMGJVNPG-UHFFFAOYSA-N
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Description

6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone, a dimethylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors One common method involves the esterification of 6-Heptenoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 3-oxo group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid, ethyl ester: A simpler analog without the dimethylamino and 3-oxo groups.

    4-Heptenoic acid, ethyl ester: Another analog with a different position of the double bond.

    6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester: A closely related compound with an additional methyl group.

Uniqueness

6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester is unique due to the presence of both the dimethylamino and 3-oxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

651713-24-5

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxohept-6-enoate

InChI

InChI=1S/C13H23NO3/c1-7-9-10(14(5)6)11(15)13(3,4)12(16)17-8-2/h7,10H,1,8-9H2,2-6H3

InChI Key

CNKJWSAMGJVNPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(CC=C)N(C)C

Origin of Product

United States

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